
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) is a diazonium salt with the molecular formula C13H17ClF6N3P. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a derivative of benzenediazonium, where the diazonium group is substituted with a 3-chloro-4-(cyclohexylmethylamino) group and paired with a hexafluorophosphate anion.
Preparation Methods
The synthesis of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(cyclohexylmethylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and hexafluorophosphoric acid. Major products formed from these reactions include substituted benzenes, azo compounds, and aniline derivatives.
Scientific Research Applications
Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other organic compounds through coupling reactions.
Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar compounds to Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) include other diazonium salts such as:
Benzenediazonium tetrafluoroborate: Similar in structure but with a different counterion.
Benzenediazonium chloride: Another diazonium salt with chloride as the counterion.
Benzenediazonium sulfate: Contains sulfate as the counterion.
The uniqueness of Benzenediazonium, 3-chloro-4-(cyclohexylmethylamino)-, hexafluorophosphate(1-) lies in its specific substituents and counterion, which can influence its reactivity and applications.
Properties
CAS No. |
68391-59-3 |
|---|---|
Molecular Formula |
C13H17ClF6N3P |
Molecular Weight |
395.71 g/mol |
IUPAC Name |
3-chloro-4-[cyclohexyl(methyl)amino]benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C13H17ClN3.F6P/c1-17(11-5-3-2-4-6-11)13-8-7-10(16-15)9-12(13)14;1-7(2,3,4,5)6/h7-9,11H,2-6H2,1H3;/q+1;-1 |
InChI Key |
JUBLIVJCKKFJCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


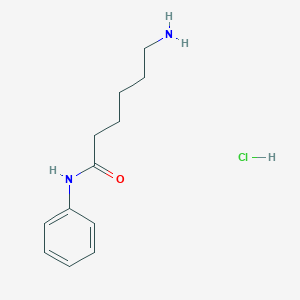
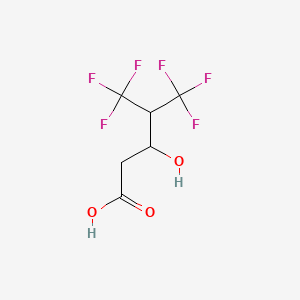

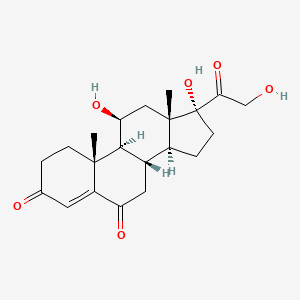
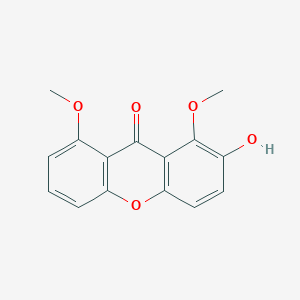

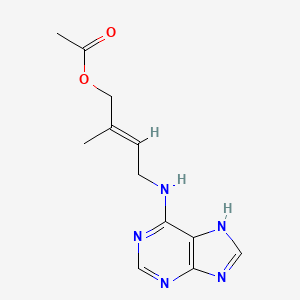
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)

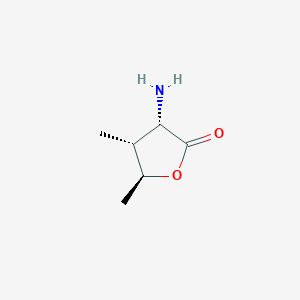
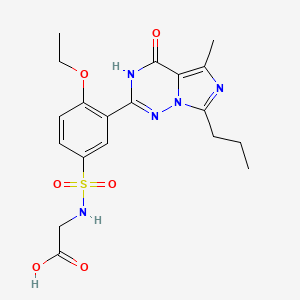
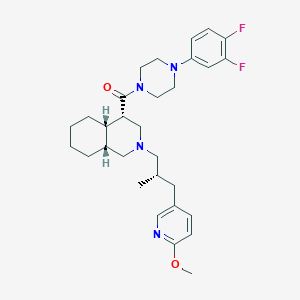
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
